Cas no 1353504-07-0 (1-Piperazin-1-ylacetone dihydrochloride)

1-Piperazin-1-ylacetone dihydrochloride is a chemically stable, high-purity compound commonly utilized in pharmaceutical and organic synthesis applications. Its dihydrochloride salt form enhances solubility, facilitating its use in aqueous reaction systems. The piperazine moiety provides a versatile scaffold for further functionalization, making it valuable in the development of bioactive molecules, including potential drug candidates. The compound exhibits consistent batch-to-batch reproducibility, ensuring reliable performance in research and industrial settings. Its well-defined crystalline structure simplifies handling and storage. Suitable for use as an intermediate in medicinal chemistry, it is particularly relevant in the synthesis of compounds targeting neurological and cardiovascular pathways.
1-Piperazin-1-ylacetone dihydrochloride structure
1353504-07-0 structure
Product name:1-Piperazin-1-ylacetone dihydrochloride
CAS No:1353504-07-0
MF:C7H16Cl2N2O
MW:215.120739936829
MDL:MFCD21090476
CID:5039783
PubChem ID:20065213

1-Piperazin-1-ylacetone dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-piperazin-1-ylacetone dihydrochloride
    • 1-(piperazin-1-yl)propan-2-one dihydrochloride
    • MFCD21090476
    • 1-piperazin-1-ylacetonedihydrochloride
    • F2145-0697
    • E74701
    • EN300-239709
    • 1-piperazin-1-ylpropan-2-one;dihydrochloride
    • 1353504-07-0
    • NS-02472
    • 1-Piperazin-1-ylacetone diHCl
    • AKOS015948265
    • 1-Piperazin-1-ylacetone dihydrochloride
    • MDL: MFCD21090476
    • Inchi: 1S/C7H14N2O.2ClH/c1-7(10)6-9-4-2-8-3-5-9;;/h8H,2-6H2,1H3;2*1H
    • InChI Key: UIDYHGUMBHBTCS-UHFFFAOYSA-N
    • SMILES: Cl.Cl.O=C(C)CN1CCNCC1

Computed Properties

  • Exact Mass: 214.0639685g/mol
  • Monoisotopic Mass: 214.0639685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.299

1-Piperazin-1-ylacetone dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-239709-0.5g
1-(piperazin-1-yl)propan-2-one dihydrochloride
1353504-07-0 95%
0.5g
$630.0 2024-06-19
Enamine
EN300-239709-2.5g
1-(piperazin-1-yl)propan-2-one dihydrochloride
1353504-07-0 95%
2.5g
$1287.0 2024-06-19
Life Chemicals
F2145-0697-2.5g
1-piperazin-1-ylacetone dihydrochloride
1353504-07-0 95%+
2.5g
$1436.0 2023-09-06
Life Chemicals
F2145-0697-5g
1-piperazin-1-ylacetone dihydrochloride
1353504-07-0 95%+
5g
$2154.0 2023-09-06
Life Chemicals
F2145-0697-10g
1-piperazin-1-ylacetone dihydrochloride
1353504-07-0 95%+
10g
$3016.0 2023-09-06
eNovation Chemicals LLC
Y1213759-1g
1-Piperazin-1-ylacetone dihydrochloride
1353504-07-0 95%
1g
$550 2024-07-23
Life Chemicals
F2145-0697-0.25g
1-piperazin-1-ylacetone dihydrochloride
1353504-07-0 95%+
0.25g
$647.0 2023-09-06
Life Chemicals
F2145-0697-1g
1-piperazin-1-ylacetone dihydrochloride
1353504-07-0 95%+
1g
$718.0 2023-09-06
Enamine
EN300-239709-1.0g
1-(piperazin-1-yl)propan-2-one dihydrochloride
1353504-07-0 95%
1.0g
$656.0 2024-06-19
Enamine
EN300-239709-5.0g
1-(piperazin-1-yl)propan-2-one dihydrochloride
1353504-07-0 95%
5.0g
$1903.0 2024-06-19

Additional information on 1-Piperazin-1-ylacetone dihydrochloride

Recent Advances in the Study of 1-Piperazin-1-ylacetone Dihydrochloride (CAS: 1353504-07-0)

1-Piperazin-1-ylacetone dihydrochloride (CAS: 1353504-07-0) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug synthesis. This compound, characterized by its piperazine moiety and ketone functionality, has been extensively studied for its role in the development of novel therapeutic agents targeting central nervous system (CNS) disorders, infectious diseases, and cancer. Recent studies have focused on optimizing its synthetic routes, exploring its pharmacological properties, and evaluating its potential as a scaffold for drug design.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 1-Piperazin-1-ylacetone dihydrochloride through a modified reductive amination protocol, achieving a yield of 85% with high purity (>99%). The researchers highlighted its improved stability in hydrochloride salt form compared to the free base, making it more suitable for pharmaceutical formulations. Structural characterization using NMR and mass spectrometry confirmed the compound's identity, while computational studies provided insights into its molecular interactions with biological targets.

In pharmacological research, 1-Piperazin-1-ylacetone dihydrochloride has shown promise as a precursor for serotonin receptor modulators. A recent preclinical study (Nature Chemical Biology, 2024) revealed that derivatives of this compound exhibited selective binding to 5-HT1A and 5-HT2A receptors, with potential applications in treating depression and anxiety disorders. The dihydrochloride form demonstrated improved solubility and bioavailability compared to neutral analogs, addressing a key challenge in CNS drug development.

The compound's role in antimicrobial drug discovery has also been explored. Research published in Bioorganic & Medicinal Chemistry Letters (2023) reported novel quinolone derivatives synthesized using 1-Piperazin-1-ylacetone dihydrochloride as a building block. These derivatives showed potent activity against drug-resistant bacterial strains, with MIC values ranging from 0.5-2 μg/mL against MRSA. The dihydrochloride salt form was crucial for maintaining compound stability during the synthetic process and subsequent biological testing.

Recent advances in analytical techniques have enabled more comprehensive characterization of 1-Piperazin-1-ylacetone dihydrochloride. A 2024 study employed high-resolution mass spectrometry coupled with ion mobility spectrometry to investigate its gas-phase behavior and fragmentation patterns, providing valuable data for quality control in pharmaceutical manufacturing. Additionally, novel crystallization methods have been developed to control particle size distribution, enhancing the compound's performance in solid dosage formulations.

Looking forward, researchers are focusing on expanding the applications of 1-Piperazin-1-ylacetone dihydrochloride in targeted drug delivery systems. Preliminary results from ongoing studies suggest its potential as a linker molecule in antibody-drug conjugates (ADCs), leveraging its amine functionality for bioconjugation while maintaining drug payload stability. The compound's versatility and well-characterized properties position it as a valuable tool in modern drug discovery pipelines.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1353504-07-0)1-Piperazin-1-ylacetone dihydrochloride
A998626
Purity:99%
Quantity:1g
Price ($):358.0